ginsenoside Mc

Description

This compound has been reported in Centella asiatica and Fusarium sacchari with data available.

from the leaves of Panax notoginseng

Structure

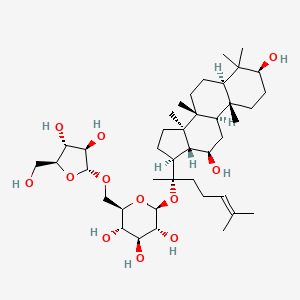

2D Structure

Properties

Molecular Formula |

C41H70O12 |

|---|---|

Molecular Weight |

755.0 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35+,36-,38-,39+,40+,41-/m0/s1 |

InChI Key |

CJFGBCWGOQRURQ-JFJIKBJRSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |

physical_description |

Solid |

Synonyms |

ginsenoside Mc |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Activity of Ginsenoside Mc: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Mc, a minor protopanaxadiol (PPD)-type saponin, is a metabolite of the more abundant ginsenoside Rc, primarily biotransformed by intestinal microflora.[1][2] While research on many ginsenosides is extensive, this compound remains a less-explored molecule. However, emerging evidence, particularly concerning the closely related ginsenoside Mc1, points towards significant therapeutic potential, primarily in the realm of cardioprotection. This technical guide synthesizes the current understanding of this compound's biological activities, with a focus on its mechanisms of action, and provides available experimental insights.

Introduction to this compound

Ginsenosides, the primary active components of ginseng, are a diverse group of triterpenoid saponins. Their biological effects are often dictated by the type and number of sugar moieties attached to the aglycone backbone. This compound is formed through the hydrolysis of a glucose molecule from ginsenoside Rc.[1] This metabolic conversion is crucial as minor ginsenosides often exhibit enhanced bioavailability and more potent biological activities compared to their parent compounds.[3]

Cardioprotective Effects of Ginsenoside Mc1

The most well-documented biological activity of a compound closely related to or identical to this compound is the cardioprotective effect of ginsenoside Mc1. Studies have demonstrated its ability to mitigate oxidative stress and apoptosis in cardiomyocytes, suggesting its potential as a therapeutic agent for cardiac diseases.[4][5][6]

Attenuation of Oxidative Stress

In-vitro studies using H9c2 cardiomyocytes have shown that ginsenoside Mc1 can protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.[4][5] The protective mechanism is linked to the activation of the AMP-activated protein kinase (AMPK) pathway.[4] Activation of AMPK by ginsenoside Mc1 leads to the upregulation of downstream antioxidant enzymes, including catalase and superoxide dismutase 2 (SOD2). This results in a reduction of reactive oxygen species (ROS) production.[4]

Inhibition of Apoptosis

Ginsenoside Mc1 has also been shown to inhibit apoptosis in cardiomyocytes. This anti-apoptotic effect is also mediated through the AMPK signaling pathway.[4] Specifically, treatment with ginsenoside Mc1 reduces the Bax/Bcl-2 ratio and caspase-3 activity, key markers of the apoptotic cascade.[4]

Signaling Pathways Modulated by Ginsenoside Mc1

The primary signaling pathway identified in the context of ginsenoside Mc1's cardioprotective effects is the AMPK pathway.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for this compound. The following table summarizes the findings for the closely related ginsenoside Mc1.

| Compound | Assay | Cell Line | Measurement | Value | Reference |

| Ginsenoside Mc1 | Cardioprotection against high-fat diet-induced fibrosis | Mice | Dosage | 10 mg/kg | [6] |

| Ginsenoside Mc1 | Attenuation of oxidative stress | H9c2 cells | - | - | [4] |

Experimental Protocols

Detailed experimental protocols for the biological activities of this compound are not widely published. The following is a generalized workflow based on the study of ginsenoside Mc1's effect on H₂O₂-induced oxidative stress in H9c2 cells.[4]

Methodology for H₂O₂-Induced Oxidative Stress in H9c2 Cells (Generalized):

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction). After reaching a desired confluency, cells are pre-treated with varying concentrations of ginsenoside Mc1 for a specified duration. Subsequently, oxidative stress is induced by adding a specific concentration of H₂O₂ for a defined period.

-

Cell Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: Protein expression levels of key signaling molecules (p-AMPK, AMPK, catalase, SOD2, Bax, Bcl-2, cleaved caspase-3) are determined by Western blotting to elucidate the underlying molecular mechanisms.

Other Potential Biological Activities

While cardioprotection is the most studied aspect of ginsenoside Mc1, the broader class of ginsenosides exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.[7][8][9][10][11][12] Given its structural similarity to other bioactive ginsenosides, it is plausible that this compound may also possess these properties. However, further research is required to substantiate these potential activities.

Conclusion and Future Directions

This compound, and its closely related form Mc1, are emerging as promising bioactive compounds with significant therapeutic potential, particularly in the context of cardiovascular health. The demonstrated mechanism of action through the AMPK pathway provides a solid foundation for further investigation. Future research should focus on:

-

Expanding the Scope: Investigating the anti-cancer, anti-inflammatory, and neuroprotective effects of pure this compound.

-

Quantitative Analysis: Determining key quantitative metrics such as IC₅₀ and EC₅₀ values in various experimental models.

-

In-Vivo Studies: Conducting comprehensive in-vivo studies to validate the in-vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.

-

Mechanism of Action: Further elucidating the detailed molecular mechanisms and identifying additional signaling pathways modulated by this compound.

A deeper understanding of the biological activities of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel pharmaceutical agent.

References

- 1. Ginsenoside Rc: A potential intervention agent for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ginsenoside compound-Mc1 attenuates oxidative stress and apoptosis in cardiomyocytes through an AMP-activated protein kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The biological functions of ginsenoside and its applications in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ginsenoside Mc: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Mc, a protopanaxadiol (PPD)-type saponin found in plants of the Panax genus, is emerging as a compound of significant interest within the scientific community. As a minor ginsenoside, its natural abundance is relatively low compared to major ginsenosides like Rb1 and Rg1. However, its potential pharmacological activities, including neuroprotective and anti-inflammatory effects, are driving research into its natural sources, efficient isolation techniques, and mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its distribution in nature, detailed isolation protocols, and the signaling pathways it modulates.

Natural Sources and Abundance of this compound

This compound is primarily found in various parts of Panax species. The concentration of this ginsenoside can vary significantly depending on the plant part, species, and processing methods.

Quantitative Distribution

Recent analytical studies have begun to quantify the distribution of this compound, revealing its presence in different parts of the ginseng plant. While it is considered a minor ginsenoside, its concentration is notable in the stems and leaves of Panax ginseng.

| Plant Species | Plant Part | Processing | This compound Content (μg/g) | Reference |

| Panax ginseng | Stem and Leaf | Not Specified | 1.10 ± 0.11 | [1] |

| Panax ginseng | White Ginseng (Root) | Air-dried | Detected | [2] |

| Panax ginseng | Red Ginseng (Root) | Steamed | Quantified | [2] |

Note: Further research is required to establish a more comprehensive quantitative profile of this compound across a wider range of Panax species and under varied cultivation and processing conditions.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. While a specific, universally adopted protocol for this compound is not extensively documented, the following methodology is based on established techniques for the separation of similar ginsenosides.

Experimental Protocol: A General Approach

This protocol outlines a general workflow for the extraction and isolation of this compound from Panax plant material.

1. Extraction:

-

Objective: To extract a broad range of ginsenosides, including Mc, from the plant matrix.

-

Methodology:

-

Air-dry and powder the desired plant material (e.g., stems and leaves of Panax ginseng).

-

Extract the powdered material with 70% methanol or ethanol at room temperature with agitation or under reflux. The solvent-to-sample ratio and extraction time should be optimized for maximum yield.[3]

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

2. Liquid-Liquid Partitioning:

-

Objective: To remove non-polar impurities and enrich the ginsenoside fraction.

-

Methodology:

-

Suspend the crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4]

-

The n-butanol fraction, which is enriched with polar ginsenosides, is collected and concentrated.

-

3. Column Chromatography:

-

Objective: To separate individual ginsenosides based on their polarity.

-

Methodology:

-

Silica Gel Chromatography:

-

Apply the concentrated n-butanol fraction to a silica gel column.

-

Elute with a gradient of chloroform-methanol-water or ethyl acetate-methanol-water.[4][5]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with a similar polarity to this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the enriched fractions from silica gel chromatography using a reversed-phase C18 column on a preparative HPLC system.

-

Elute with a gradient of acetonitrile and water. The specific gradient profile will need to be optimized to achieve baseline separation of this compound from other co-eluting compounds.[5]

-

Monitor the elution profile with a UV detector (typically at 203 nm for ginsenosides) and collect the peak corresponding to this compound.

-

-

4. Structure Elucidation:

-

Objective: To confirm the identity and purity of the isolated compound.

-

Methodology:

-

The purified this compound should be subjected to spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC), to confirm its structure.[1]

-

Experimental Workflow Diagram

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the pharmacological effects of this compound, with a particular focus on its neuroprotective properties. Research indicates that this compound exerts its effects by modulating key cellular signaling pathways.

Modulation of the AMPK/SIRT1 Signaling Pathway

A significant mechanism of action for this compound is its ability to modulate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[2][6] This pathway is a critical regulator of cellular energy homeostasis and stress resistance.

-

AMPK Activation: this compound has been shown to increase the phosphorylation of AMPK (p-AMPK), leading to its activation.[6]

-

SIRT1 Upregulation: Activated AMPK, in turn, upregulates the expression of SIRT1, a protein deacetylase involved in various cellular processes, including inflammation and apoptosis.[6]

The activation of the AMPK/SIRT1 pathway by this compound leads to several beneficial downstream effects, including:

-

Mitochondrial Protection: Enhancement of mitochondrial function.[6]

-

Antioxidant Effects: Increased activity of enzymatic antioxidants.[6]

-

Anti-inflammatory Action: Suppression of inflammatory responses.[6]

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

-

Downregulation of NF-κB: this compound has been observed to downregulate the expression of NF-κB.[2]

-

Suppression of Pro-inflammatory Cytokines: By inhibiting NF-κB, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

Signaling Pathway Diagram

Conclusion

This compound, while present in lower concentrations than other major ginsenosides, demonstrates significant potential as a therapeutic agent, particularly in the context of neuroprotection and anti-inflammation. Its presence in the more readily available aerial parts of the Panax plant, such as stems and leaves, suggests a viable avenue for its large-scale extraction. The elucidation of its modulatory effects on the AMPK/SIRT1 and NF-κB signaling pathways provides a solid foundation for further mechanistic studies and drug development efforts. Future research should focus on optimizing isolation protocols to improve yield and purity, expanding the quantitative analysis of this compound across a broader range of Panax species and cultivars, and further investigating its pharmacological activities and therapeutic applications.

References

- 1. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the therapeutic potential of ginsenoside compound Mc1 in Alzheimer's disease: Exploring the role of AMPK/SIRT1/NF-κB signaling pathway and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Ginsenosides from the Root of Panax ginseng by Integrating Untargeted Metabolites Using UPLC-Triple TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reciprocal regulation of SIRT1 and AMPK by Ginsenoside compound K impedes the conversion from plasma cells to mitigate for podocyte injury in MRL/lpr mice in a B cell-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ginsenoside Mc mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Ginsenoside Mc

Disclaimer: Direct experimental research detailing the specific molecular mechanism of action for this compound is limited in the available scientific literature. This guide synthesizes information based on its closely related analogue, ginsenoside Mc1, and its metabolic precursor, ginsenoside Rc, to provide a scientifically inferred overview of its potential mechanisms.

Executive Summary

This compound, a minor protopanaxadiol (PPD)-type saponin found in Panax ginseng, is primarily formed through the deglycosylation of its precursor, ginsenoside Rc, by intestinal microflora.[1][2] While direct studies on this compound are sparse, research on the closely related compound ginsenoside Mc1 and its parent compound Rc provides significant insight into its likely biological activities. The primary mechanisms of action appear to revolve around cardioprotection, anti-inflammatory effects, and the modulation of cellular apoptosis and oxidative stress. Key signaling pathways implicated include the AMP-activated protein kinase (AMPK) pathway, which is central to cellular energy homeostasis and antioxidant defense, and the NF-κB and MAPK pathways, which are critical regulators of inflammation.[3][4][5]

Core Signaling Pathways

Based on evidence from analogous compounds, this compound is predicted to exert its effects through two primary signaling cascades: the AMPK-mediated antioxidant and anti-apoptotic pathway and the inhibition of pro-inflammatory NF-κB and MAPK signaling.

AMPK-Mediated Cardioprotection and Anti-Apoptosis

Research on ginsenoside Mc1 demonstrates a potent cardioprotective effect mediated by the activation of AMPK.[3] This pathway is crucial for cellular adaptation to metabolic stress.

Mechanism:

-

AMPK Activation: Ginsenoside Mc1 significantly increases the phosphorylation of AMPK in cardiomyocytes.[3]

-

Upregulation of Antioxidant Enzymes: Activated AMPK leads to the increased expression of key antioxidant enzymes, catalase and superoxide dismutase 2 (SOD2).[3]

-

Reduction of Oxidative Stress: The upregulation of these enzymes results in a decrease in reactive oxygen species (ROS) production, mitigating cellular damage from oxidative stress.[3]

-

Inhibition of Apoptosis: By reducing oxidative stress, ginsenoside Mc1 prevents the H₂O₂-mediated elevation of the pro-apoptotic Bax:Bcl2 ratio and reduces caspase-3 activity, thereby inhibiting the mitochondrial pathway of apoptosis.[3]

This cascade suggests a primary role for this compound in protecting tissues, particularly cardiac muscle, from ischemic and oxidative damage.

Figure 1: AMPK-mediated antioxidant and anti-apoptotic pathway of this compound/Mc1.

Inhibition of Pro-Inflammatory Signaling (NF-κB & MAPK)

Ginsenosides, particularly PPD types like the precursor ginsenoside Rd, are well-documented inhibitors of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[4][5] Given that ginsenoside Rc is metabolized to Mc, it is highly probable that Mc contributes to the anti-inflammatory effects observed with Rc administration.

Mechanism:

-

Stimulus: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate upstream receptors (e.g., TLR4).

-

MAPK and NF-κB Activation: This activation triggers the phosphorylation of MAPK family proteins (p38, ERK, JNK) and the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[4]

-

Gene Transcription: Activated NF-κB and MAPKs promote the transcription of pro-inflammatory genes.

-

Inhibition by Ginsenoside: Ginsenosides like Rd (a close analogue) inhibit the phosphorylation of JNK, p38, and the NF-κB p65 subunit.[4][5] This prevents p65 nuclear translocation and subsequent gene expression.

-

Reduced Inflammatory Mediators: This inhibition leads to a significant downstream reduction in the production and release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[4][5]

Figure 2: Inferred inhibitory action of this compound on NF-κB and MAPK pathways.

Quantitative Data

| Compound | Target/Assay | Cell Line | IC₅₀ Value | Citation |

| 20(S)-PPD | Proliferation | HEC-1A (Endometrial Cancer) | 3.5 µM (24h) | [6] |

| 20(S)-PPD | Proliferation | HT1080 (Fibrosarcoma) | 76.78 ± 2.24 µM (48h) | [7] |

| Ginsenoside Rd | NF-κB DNA Binding | RAW264.7 Macrophages | Significant inhibition at 50 µM | [5] |

PPD: Protopanaxadiol

Key Experimental Protocols

The investigation of this compound's mechanism of action would involve standard molecular biology techniques to assess protein expression, phosphorylation status, and cell viability.

Western Blotting for Protein Phosphorylation

This protocol is a generalized procedure based on methodologies cited for investigating ginsenoside effects on signaling pathways like AMPK and MAPK.[3][4]

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., AMPK, p38, NF-κB p65).

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., H9c2 cardiomyocytes or RAW264.7 macrophages) to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 1-2 hours).

-

Induce cellular stress or inflammation with a stimulating agent (e.g., 100 µM H₂O₂ for 30 minutes or 1 µg/mL LPS for 1 hour).

-

Include vehicle control and positive control (stimulant only) groups.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-AMPK, anti-AMPK, anti-p-p65, anti-p65).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Figure 3: Generalized experimental workflow for Western Blotting analysis.

Conclusion and Future Directions

The mechanism of action for this compound, inferred from studies on ginsenoside Mc1 and its metabolic precursors, points towards a significant therapeutic potential in diseases underpinned by inflammation, oxidative stress, and apoptosis. Its likely ability to activate the protective AMPK pathway while simultaneously inhibiting the pro-inflammatory NF-κB and MAPK pathways makes it a compelling candidate for further investigation, particularly in the context of cardiovascular and inflammatory diseases.

Future research should focus on isolating pure this compound and performing direct experimental validation of these proposed mechanisms. Key research questions include:

-

Determining the precise binding targets and IC₅₀ values of this compound.

-

Evaluating its efficacy in in vivo models of myocardial ischemia, sepsis, and chronic inflammatory conditions.

-

Investigating its pharmacokinetic profile and bioavailability to assess its potential as a therapeutic agent.

References

- 1. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rc: A potential intervention agent for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ginsenoside compound-Mc1 attenuates oxidative stress and apoptosis in cardiomyocytes through an AMP-activated protein kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside 20(S)-protopanaxadiol inhibits the proliferation and invasion of human fibrosarcoma HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Minor Ginsenoside: A Technical Guide to Ginsenoside Mc

For Immediate Release

[CITY, State] – [Date] – This whitepaper provides a comprehensive technical overview of the discovery, history, and biological activities of ginsenoside Mc, a minor protopanaxadiol (PPD)-type ginsenoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ginsenosides.

Introduction: The Evolving Landscape of Ginsenoside Research

Ginseng, the root of Panax ginseng, has been a cornerstone of traditional medicine for centuries. Its therapeutic efficacy is largely attributed to a class of steroid glycosides known as ginsenosides. While major ginsenosides have been extensively studied, recent research has shifted focus to the so-called "minor" ginsenosides. These compounds, often present in low concentrations in raw ginseng, can be enriched through processing methods like steaming, leading to the production of red and black ginseng. This compound is one such minor ginsenoside that has garnered interest for its potential pharmacological activities.

Discovery and History: An Unfolding Narrative

The definitive first report of the isolation and characterization of this compound remains a topic of ongoing literature consolidation. However, its presence has been identified in processed ginseng, particularly in black ginseng, a form of ginseng that undergoes repeated steaming and drying cycles. These processing techniques induce chemical transformations of the naturally occurring major ginsenosides.

This compound is primarily understood as a biotransformation product of the more abundant ginsenoside Rc. This conversion involves the deglycosylation of ginsenoside Rc, a process that can be facilitated by enzymatic reactions. The structural relationship and transformation pathway from ginsenoside Rc to this compound (often referred to as Compound Mc or C-Mc) have been elucidated in several studies.[1][2][3]

Molecular Structure:

-

Chemical Formula: C₄₁H₇₀O₁₂[4]

-

Molecular Weight: 754.4867 g/mol [4]

-

Classification: Protopanaxadiol (PPD)-type ginsenoside.

The structure of this compound is characterized by the PPD aglycone backbone with specific sugar moieties attached. Its structural elucidation has been accomplished using modern analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

Isolation and Purification of this compound

While a standardized, detailed protocol for the large-scale isolation of pure this compound is not widely published, the general principles for isolating minor ginsenosides from processed ginseng can be applied. The following is a generalized workflow based on common laboratory practices for ginsenoside separation:

3.1.1. Extraction:

-

Sample Preparation: Dried and powdered processed ginseng (e.g., red or black ginseng) is used as the starting material.

-

Solvent Extraction: The ginseng powder is typically extracted with a polar solvent, such as methanol or ethanol, often with heating under reflux to increase extraction efficiency.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation:

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Ginsenosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or a macroporous resin (e.g., Diaion HP-20). A gradient elution system with a mixture of chloroform, methanol, and water is often employed to separate different ginsenoside fractions.

3.1.3. Purification:

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a reversed-phase column (e.g., C18). A gradient of acetonitrile and water is commonly used as the mobile phase.

-

Crystallization: The purified this compound can be obtained as a solid powder through crystallization from a suitable solvent.

Structural Elucidation Methods

3.2.1. Mass Spectrometry (MS):

-

Technique: Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) is a powerful tool for the identification and structural characterization of ginsenosides.[4]

-

Analysis: High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides information about the sugar sequence and the aglycone structure.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) are essential for the complete structural elucidation of ginsenosides.

Biological Activities and Signaling Pathways

Research on the specific biological activities of this compound is still emerging. However, studies on closely related compounds and the broader class of minor PPD ginsenosides provide strong indications of its therapeutic potential. A notable study on ginsenoside compound-Mc1 (C-Mc1), which is structurally very similar or identical to this compound, has demonstrated significant cardioprotective effects.[5]

Cardioprotective Effects

A study investigating the effects of ginsenoside C-Mc1 in cardiomyocytes revealed its ability to attenuate oxidative stress and apoptosis.[5]

Key Findings:

-

Mechanism of Action: Ginsenoside C-Mc1 was found to exert its effects through an AMP-activated protein kinase (AMPK)-dependent mechanism.[5]

-

Antioxidant Effects: Treatment with ginsenoside C-Mc1 led to an increase in the expression of antioxidant enzymes, catalase and superoxide dismutase 2 (SOD2), resulting in a decrease in reactive oxygen species (ROS) production.[5]

-

Anti-apoptotic Effects: The compound reduced the Bax:Bcl-2 ratio and the number of DNA-damaged cells in response to oxidative stress.[5]

The activation of the AMPK pathway is a key event, as AMPK is a central regulator of cellular energy homeostasis and has been implicated in various cellular processes, including inflammation and apoptosis.

Potential Anti-inflammatory and Anticancer Activities

While specific studies on this compound are limited, the broader class of PPD ginsenosides is known to possess significant anti-inflammatory and anticancer properties. These activities are often mediated through the modulation of key signaling pathways.

4.2.1. Anti-inflammatory Signaling Pathways: Ginsenosides have been shown to inhibit pro-inflammatory signaling pathways, including:

-

NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

-

MAPK Pathway: Modulation of mitogen-activated protein kinase (MAPK) signaling cascades, including p38, JNK, and ERK, which are involved in inflammatory responses.[7][8]

4.2.2. Anticancer Signaling Pathways: The anticancer effects of ginsenosides are often attributed to their ability to:

-

Induce Apoptosis: Triggering programmed cell death in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.[7][8]

-

Inhibit Cell Proliferation: Arresting the cell cycle through the regulation of cyclins and cyclin-dependent kinases.

-

Suppress Metastasis: Inhibiting the invasion and migration of cancer cells.

The potential for this compound to modulate these pathways warrants further investigation.

Quantitative Data

Specific quantitative data for the biological activities of this compound, such as IC₅₀ values for cytotoxicity in cancer cell lines or EC₅₀ values for anti-inflammatory effects, are not yet widely available in the public domain. The following table summarizes the available data for the closely related ginsenoside C-Mc1.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Cardioprotection | H9c2 cardiomyocytes | Upregulation of p-AMPK | Significant | [5] |

| Cardioprotection | H9c2 cardiomyocytes | Increase in Catalase and SOD2 expression | Significant | [5] |

| Cardioprotection | H9c2 cardiomyocytes | Reduction of ROS | Significant | [5] |

| Cardioprotection | H9c2 cardiomyocytes | Reduction in Bax:Bcl2 ratio | Significant | [5] |

Visualizations

Biotransformation of Ginsenoside Rc to this compound

Cardioprotective Signaling Pathway of Ginsenoside C-Mc1

Conclusion and Future Directions

This compound represents a promising yet underexplored minor ginsenoside with potential therapeutic applications, particularly in the realm of cardiovascular protection. Its formation through the biotransformation of ginsenoside Rc highlights the importance of processed ginseng as a source of unique and potent bioactive compounds.

Future research should focus on:

-

Definitive Isolation and Characterization: A comprehensive study detailing the initial isolation of this compound from a natural source and its complete structural elucidation using advanced spectroscopic methods is needed to provide a foundational reference for the scientific community.

-

Quantitative Bioactivity Studies: In-depth investigations to determine the specific IC₅₀ and EC₅₀ values of this compound in various cancer cell lines and inflammatory models are crucial to quantify its therapeutic potential.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its pharmacological effects.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued exploration of minor ginsenosides like Mc holds the key to unlocking the full therapeutic potential of this ancient medicinal herb.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structural Identification of Ginsenoside Based on UPLC-QTOF-MS of Black Ginseng (Panax Ginseng C.A. Mayer) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A narrative review of the pharmacology of ginsenoside compound K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species [frontiersin.org]

- 8. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Deglycosylated Ginsenosides: Focus on Compound Mc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the primary bioactive constituents of ginseng (Panax species), are triterpenoid saponins that exhibit a wide range of pharmacological activities. However, major ginsenosides often possess low bioavailability due to their hydrophilic sugar moieties, which limits their therapeutic potential. Deglycosylation, the enzymatic or chemical removal of these sugar groups, leads to the formation of minor, less polar ginsenosides with enhanced intestinal absorption and, consequently, more potent biological effects.

This technical guide provides a comprehensive overview of deglycosylated ginsenosides, with a specific focus on Compound Mc. Compound Mc is a deglycosylated derivative of ginsenoside Rc, which has garnered significant interest for its potential antitumor and anti-inflammatory properties. This document details the production, physicochemical characterization, and biological activities of Compound Mc, providing researchers and drug development professionals with the necessary information for further investigation and potential therapeutic application.

Physicochemical Properties of Compound Mc

Compound Mc is a protopanaxadiol (PPD)-type ginsenoside. Its structure has been elucidated using various spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for Compound Mc

| Property | Data |

| Molecular Formula | C₄₁H₇₀O₁₂ |

| Molecular Weight | 755.0 g/mol |

| 1H-NMR (500 MHz, C₅D₅N, δ ppm) | Data to be populated from specific experimental sources |

| 13C-NMR (125 MHz, C₅D₅N, δ ppm) | Data to be populated from specific experimental sources |

| Mass Spectrometry (m/z) | Data to be populated from specific experimental sources |

Note: Specific NMR and mass spectrometry data for Compound Mc can be found in specialized analytical chemistry literature and databases.

Production and Purification of Compound Mc

Compound Mc can be produced from the major ginsenoside Rc through deglycosylation. The most common methods involve microbial fermentation and enzymatic conversion.

Microbial Fermentation using Fusarium sacchari

A key method for producing Compound Mc is through the biotransformation of ginsenoside Rc by the filamentous fungus Fusarium sacchari.

-

Fungus Culture: Culture Fusarium sacchari on a suitable solid medium (e.g., Potato Dextrose Agar) for 4 days at 25°C.

-

Inoculation: Fragment the fungal culture and inoculate it into a liquid medium (e.g., Martin medium) containing the ginsenoside Rc substrate.

-

Fermentation Conditions: Incubate the culture under the following optimal conditions for biotransformation:

-

Temperature: 30°C

-

Time: 6 days

-

Agitation: 160 rpm

-

pH: 5.5

-

-

Extraction: After fermentation, harvest the mycelia by filtration. The transformed products, including Compound Mc, will be present in both the culture broth and the mycelia.

-

Purification:

-

Extract the fermentation broth with an organic solvent such as n-butanol.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to column chromatography (e.g., silica gel, Sephadex) for purification of Compound Mc.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzymatic Conversion

Specific β-glycosidases can also be employed for the targeted conversion of ginsenoside Rc to Compound Mc. This method offers higher specificity and potentially faster reaction times compared to fermentation.

Biological Activities of Compound Mc

Compound Mc has demonstrated promising antitumor and anti-inflammatory activities in preclinical studies.

Antitumor Activity

While specific IC50 values for Compound Mc are not as widely reported as for other ginsenosides like Compound K, preliminary studies indicate its potential as an anticancer agent.

Table 2: Antitumor Activity of Compound Mc (Qualitative Data)

| Cancer Cell Line | Effect |

| Various | Exhibits cytotoxic and anti-proliferative effects. |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Compound Mc (typically in a range of 1-100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Compound Mc that inhibits 50% of cell growth).

Anti-inflammatory Activity

Compound Mc is expected to exhibit anti-inflammatory effects by modulating key inflammatory pathways.

Table 3: Potential Anti-inflammatory Activity of Compound Mc

| Inflammatory Marker | Expected Effect |

| Nitric Oxide (NO) | Inhibition of production in activated macrophages. |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of secretion from activated immune cells. |

| Interleukin-6 (IL-6) | Inhibition of secretion from activated immune cells. |

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of Compound Mc for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits specific for TNF-α or IL-6, following the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatant.

-

Adding a detection antibody.

-

Adding an enzyme-linked secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Quantify the cytokine concentration using a standard curve and calculate the percentage of inhibition.

Signaling Pathways Modulated by Deglycosylated Ginsenosides

Deglycosylated ginsenosides, including Compound Mc, are known to exert their biological effects by modulating various intracellular signaling pathways. The primary pathways implicated in their anti-inflammatory and antitumor activities are the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancer and inflammatory conditions, this pathway is constitutively active.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. The three main subfamilies of MAPKs are ERK, JNK, and p38.

Conclusion and Future Directions

Deglycosylated ginsenosides, exemplified by Compound Mc, represent a promising class of therapeutic agents with enhanced bioavailability and potent biological activities. The ability to efficiently produce Compound Mc through microbial fermentation and enzymatic methods opens avenues for its further development. While preliminary evidence suggests significant antitumor and anti-inflammatory potential, further research is required to:

-

Quantify the in vitro and in vivo efficacy of Compound Mc: Comprehensive studies are needed to determine the IC50 values of Compound Mc against a wide range of cancer cell lines and to quantify its inhibitory effects on various inflammatory mediators.

-

Elucidate the precise molecular mechanisms: Detailed investigations into the specific interactions of Compound Mc with components of the NF-κB and MAPK signaling pathways are necessary to fully understand its mode of action.

-

Conduct preclinical and clinical studies: Rigorous preclinical and, eventually, clinical trials are essential to evaluate the safety and therapeutic efficacy of Compound Mc in relevant disease models and in humans.

This technical guide provides a foundational understanding of Compound Mc for researchers and drug development professionals. The detailed protocols and compiled data serve as a valuable resource to facilitate and guide future research in this exciting area of natural product-based drug discovery.

ginsenoside Mc CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Mc, a minor protopanaxadiol-type saponin, is emerging as a compound of significant interest in the field of pharmacology. Though less abundant than major ginsenosides, it exhibits a range of biological activities with therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its preparation and biological evaluation, and an exploration of its known mechanisms of action, particularly its cardioprotective effects. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

This compound is a triterpenoid saponin found in plants of the Panax genus. Its chemical structure and properties are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 175484-06-7 | [1] |

| Molecular Formula | C₄₁H₇₀O₁₂ | [1] |

| Molecular Weight | 755.0 g/mol (or 754.99 g/mol ) | [1] |

| Type | Protopanaxadiol (PPD) Ginsenoside |

Biological Activities and Mechanism of Action

This compound has demonstrated notable biological activities, with a primary focus on its cardioprotective effects. Research has also suggested its potential in other therapeutic areas, reflecting the broader pharmacological profile of ginsenosides.

Cardioprotective Effects

This compound has been shown to protect cardiac cells from injury, particularly under conditions of oxidative stress and ischemia-reperfusion.[2][3]

Mechanism of Action:

The cardioprotective effects of this compound are mediated through the activation of key signaling pathways that combat oxidative stress and apoptosis:

-

AMP-Activated Protein Kinase (AMPK) Pathway: this compound activates AMPK, a central regulator of cellular energy homeostasis.[3] Activated AMPK enhances the expression of antioxidant enzymes such as catalase and superoxide dismutase 2 (SOD2), leading to a reduction in reactive oxygen species (ROS).[3] This, in turn, mitigates oxidative stress-induced apoptosis.[3]

-

JAK2/STAT3 Signaling Pathway: In the context of myocardial ischemia-reperfusion injury in hyperlipidemic models, this compound has been shown to activate the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[2][4] Activation of this pathway is associated with a reduction in cardiac arrhythmias, oxidative stress, and endoplasmic reticulum stress.[2][4]

Other Potential Activities

While less studied specifically for this compound, the broader class of ginsenosides exhibits a wide range of pharmacological activities, suggesting potential avenues for future research on this compound:

-

Anti-Cancer Activity: Many ginsenosides have been reported to inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways.

-

Neuroprotective Effects: Ginsenosides have shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity.

-

Anti-inflammatory Effects: Ginsenosides can modulate inflammatory responses by regulating the production of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the preparation and biological evaluation of this compound.

Preparation of this compound from Ginsenoside Rc

This compound can be prepared from the more abundant ginsenoside Rc through enzymatic hydrolysis.[5][6]

Methodology:

-

Enzyme Source: A crude enzyme preparation with ginsenosidase activity from Aspergillus niger g.848 can be utilized.[5][6]

-

Substrate: American ginseng protopanaxadiol (PPD)-ginsenoside mixture (containing ginsenoside Rc) is used as the substrate.[5][6]

-

Reaction Conditions: The enzymatic reaction is carried out at a substrate concentration of 3% in a pH 5.0 buffer at 45°C for 18 hours.[5][6]

-

Product Isolation: Following the reaction, the minor ginsenosides, including this compound, are isolated and purified using silica gel column chromatography.[5][6]

-

Analysis: The identity and purity of the prepared this compound are confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

Enzymatic preparation of this compound from ginsenoside Rc.

In Vitro Evaluation of Cardioprotective Effects in H9c2 Cells

This protocol outlines a representative method for assessing the protective effects of this compound against oxidative stress in a cardiomyocyte cell line.

Materials:

-

H9c2 rat myocardial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Antibodies for Western blotting (e.g., anti-phospho-AMPK, anti-AMPK, anti-catalase, anti-SOD2)

Methodology:

-

Cell Culture: H9c2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL) for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Following pre-treatment, oxidative stress is induced by exposing the cells to hydrogen peroxide (e.g., 100-200 µM) for a defined period (e.g., 3-6 hours).

-

Cell Viability Assay (MTT Assay):

-

After treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

Cells are incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

-

Measurement of Intracellular ROS (DCFH-DA Assay):

-

Treated cells are incubated with DCFH-DA (10 µM) for 30 minutes at 37°C.

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated AMPK, total AMPK, catalase, and SOD2, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Workflow for in vitro evaluation of this compound.

In Vivo Evaluation in a High-Fat Diet-Induced Hyperlipidemic Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes an in vivo model to assess the cardioprotective effects of this compound.[2]

Animals:

-

Male Sprague-Dawley rats

Methodology:

-

Induction of Hyperlipidemia: Rats are fed a high-fat diet for 8 weeks to induce hyperlipidemia.

-

This compound Administration: A treatment group receives daily intraperitoneal injections of this compound (10 mg/kg) for one month prior to the induction of ischemia-reperfusion injury.[2]

-

Myocardial Ischemia-Reperfusion (I/R) Injury Model:

-

Assessment of Cardiac Function: Electrocardiography (ECG) is recorded to evaluate arrhythmias.

-

Biochemical Analysis: Blood samples and heart tissues are collected for the analysis of markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and endoplasmic reticulum stress (e.g., p-PERK, p-eIF2α, CHOP).[2]

-

Histological Analysis: Heart tissues are stained with hematoxylin and eosin (H&E) to assess morphological changes.

Signaling Pathways

The biological effects of this compound are attributed to its modulation of specific intracellular signaling pathways.

AMPK Signaling Pathway

AMPK signaling pathway modulated by this compound.

JAK2/STAT3 Signaling Pathway

JAK2/STAT3 signaling pathway modulated by this compound.

Conclusion

This compound is a promising natural compound with significant cardioprotective properties. Its ability to activate the AMPK and JAK2/STAT3 signaling pathways highlights its potential for mitigating oxidative stress and ischemia-reperfusion injury. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic applications of this compound, not only in cardiovascular diseases but also in other areas where its biological activities may be beneficial. Continued investigation is warranted to fully elucidate its pharmacological profile and translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]

- 4. Cell viability assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Ginsenoside compound-Mc1 attenuates oxidative stress and apoptosis in cardiomyocytes through an AMP-activated protein kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacological profile of ginsenoside Mc

An In-depth Technical Guide on the Pharmacological Profile of Ginsenoside Mc

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a protopanaxadiol-type ginsenoside, primarily known as a metabolite of the more abundant ginsenoside Rc found in Panax ginseng. Emerging research has highlighted its potential therapeutic applications, particularly in the realms of cardioprotection and neuroprotection. The primary mechanism of action for this compound appears to be the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis and stress resistance. This technical guide provides a comprehensive overview of the current knowledge on the , including its biotransformation, observed pharmacological effects, and the underlying molecular mechanisms. This document also details experimental protocols for key assays and visualizes the involved signaling pathways. It is important to note that while the qualitative pharmacological effects of this compound are documented, there is a conspicuous absence of quantitative data such as IC50/EC50 values and detailed pharmacokinetic parameters in the currently available public literature.

Introduction

Ginsenosides, the pharmacologically active saponins of ginseng, have been the subject of extensive research for their diverse therapeutic properties. While major ginsenosides are abundant in raw ginseng, minor ginsenosides, often formed through metabolic processes in the body, are gaining attention for their potentially enhanced biological activities. This compound is one such minor ginsenoside, produced through the deglycosylation of ginsenoside Rc. This guide aims to consolidate the existing scientific information on this compound to serve as a valuable resource for researchers and professionals in drug development.

Pharmacological Profile

Pharmacodynamics

The primary pharmacodynamic effects of this compound identified to date are its cardioprotective and neuroprotective actions, both of which are linked to the activation of the AMPK signaling pathway.

-

Cardioprotective Effects: Ginsenoside Mc1 has been shown to protect cardiomyocytes from oxidative stress-induced apoptosis. In H9c2 cells, treatment with ginsenoside Mc1 leads to the activation of AMPK, which in turn upregulates the expression of antioxidant enzymes such as catalase and superoxide dismutase 2 (SOD2). This results in a reduction of reactive oxygen species (ROS) and subsequent inhibition of the apoptotic cascade. In vivo studies using a high-fat diet-induced obesity mouse model have demonstrated that administration of ginsenoside Mc1 can reduce cardiac fibrosis.

-

Neuroprotective Effects: Ginsenoside Mc1 has demonstrated neuroprotective effects in a rat model of stroke induced by middle cerebral artery occlusion (MCAO). Pre-treatment with ginsenoside Mc1 was found to reduce infarct volume and improve neurological scores. The underlying mechanism involves the activation of the AMPK/SIRT1 signaling pathway, which is known to play a crucial role in cellular stress resistance and longevity.

Pharmacokinetics and Metabolism

Direct and comprehensive pharmacokinetic studies on this compound are limited. However, its formation as a metabolite of ginsenoside Rc provides some insight into its metabolic pathway.

-

Absorption, Distribution, Metabolism, and Excretion (ADME):

-

Metabolism: this compound is formed from the hydrolysis of the terminal glucose moiety at the C-3 position of ginsenoside Rc. This biotransformation is often carried out by intestinal microbiota. Further metabolism of this compound can lead to the formation of compound K. A pharmacokinetic study in rats following intravenous and oral administration of ginsenoside Rc identified this compound as a metabolite in urine and feces, respectively, confirming its in vivo formation.

-

Pharmacokinetic Parameters: Specific pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not well-documented in the available literature. General studies on ginsenosides suggest low oral bioavailability due to their hydrophilicity and large molecular size.

-

Table 1: Summary of Pharmacological Effects of this compound

| Pharmacological Effect | Model System | Observed Outcome | Putative Mechanism of Action |

| Cardioprotection | H9c2 Cardiomyocytes | Increased cell viability, reduced apoptosis, decreased ROS production. | Activation of AMPK, upregulation of antioxidant enzymes (Catalase, SOD2). |

| High-Fat Diet-Induced Obese Mice | Reduced cardiac fibrosis. | AMPK pathway activation. | |

| Neuroprotection | Rat Model of Stroke (MCAO) | Reduced cerebral infarct volume, improved neurological function. | Activation of the AMPK/SIRT1 signaling pathway. |

Table 2: Summary of Dose-Response Data for this compound (Qualitative)

| Activity | Model | Dosage/Concentration | Observed Effect |

| Cardioprotection | H9c2 Cells | 25 and 50 µg/mL | Protective effect against H2O2-induced cell damage. |

| High-Fat Diet-Induced Obese Mice | 10 mg/kg | Reduced cardiac fibrosis. | |

| Neuroprotection | Rat Model of Stroke (MCAO) | 10 mg/kg | Significant reduction in infarct volume and improvement in neurological scores. |

Note: Specific IC50 and EC50 values for this compound are not available in the cited literature.

Experimental Protocols

In Vitro Cardioprotection Assay in H9c2 Cells

This protocol is based on the methodology described in the study by Hong et al. (2020).

-

Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Oxidative Stress: To induce oxidative stress, H9c2 cells are treated with hydrogen peroxide (H2O2). A concentration-screening experiment should be performed to determine the optimal H2O2 concentration that induces significant cell death (e.g., 50-60%).

-

Ginsenoside Mc1 Treatment: Cells are pre-treated with varying concentrations of ginsenoside Mc1 (e.g., 10, 25, 50 µg/mL) for a specified period (e.g., 24 hours) before the addition of H2O2.

-

Cell Viability Assay (MTT Assay):

-

After treatment, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Western Blot Analysis for AMPK Activation:

-

Cells are lysed, and protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPK (Thr172) and total AMPK.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Potential Therapeutic Targets of Ginsenoside Mc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Mc, a protopanaxadiol-type saponin found in ginseng, is emerging as a compound of significant interest in the scientific community. While research on many individual ginsenosides is extensive, the specific therapeutic potential of this compound is an area of growing investigation. This technical guide synthesizes the current understanding of this compound's potential therapeutic targets, with a primary focus on its neuroprotective effects, for which the most detailed evidence is available. Additionally, it explores its prospective roles in cancer and inflammation, drawing parallels from the broader class of ginsenosides to illuminate potential avenues for future research.

Neuroprotective Effects of Ginsenoside Mc1

Recent studies have elucidated a significant neuroprotective role for ginsenoside Mc1, a specific form of this compound, particularly in the context of Alzheimer's disease. The primary mechanism of action involves the modulation of the AMPK/SIRT1/NF-κB signaling pathway and the preservation of mitochondrial function.[1][2][3]

Core Signaling Pathway

Ginsenoside Mc1 has been shown to confer neuroprotection in animal models of Alzheimer's disease by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This activation initiates a signaling cascade that includes the upregulation of Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activation of this pathway leads to the downregulation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1]

References

An In-depth Technical Guide on the Core Anti-apoptotic Signaling Pathways of Ginsenoside Mc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-apoptotic signaling pathways associated with Ginsenoside Mc. Due to the limited direct research on this compound, this document focuses on the well-documented activities of its close structural analog, Ginsenoside Mc1 . The findings presented here are primarily derived from studies on Ginsenoside Mc1 and are considered highly relevant to understanding the potential mechanisms of this compound.

Ginsenoside Mc1 has been shown to exert significant anti-apoptotic effects, particularly in cardiomyocytes and neuronal cells, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This master regulator of cellular energy homeostasis, once activated, triggers a cascade of downstream events that collectively enhance cell survival and mitigate apoptotic cell death.

Core Signaling Pathways

The anti-apoptotic activity of Ginsenoside Mc1 is principally mediated through the following signaling cascades:

-

AMPK-Mediated Antioxidant and Anti-apoptotic Pathway: In cardiomyocytes, Ginsenoside Mc1 activates AMPK, leading to the upregulation of antioxidant enzymes and the modulation of Bcl-2 family proteins to inhibit the mitochondrial apoptotic pathway.[1]

-

AMPK/SIRT1 Neuroprotective Pathway: In the context of cerebral ischemia-reperfusion injury, Ginsenoside Mc1 provides neuroprotection by activating the AMPK/SIRT1 signaling axis, which enhances mitochondrial function and reduces inflammation and oxidative stress.[2][3]

Below are detailed diagrams of these and related apoptotic pathways.

Caption: AMPK-mediated anti-apoptotic pathway of Ginsenoside Mc1.

Caption: AMPK/SIRT1 neuroprotective pathway of Ginsenoside Mc1.

Caption: The intrinsic (mitochondrial) apoptosis pathway.

Quantitative Data

The anti-apoptotic effects of Ginsenoside Mc1 have been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of Ginsenoside Mc1 on H9c2 Cardiomyocytes [1][4][5]

| Parameter | Condition | Treatment | Result |

| p-AMPK/AMPK Ratio | Baseline | 50 µg/mL Ginsenoside Mc1 (30 min) | Significant increase |

| Catalase Expression | Baseline | 50 µg/mL Ginsenoside Mc1 (24h) | Significant increase |

| SOD2 Expression | Baseline | 50 µg/mL Ginsenoside Mc1 (24h) | Significant increase |

| Cell Viability | H₂O₂ (600 µM) induced stress | + 50 µg/mL Ginsenoside Mc1 | Significant increase vs. H₂O₂ alone |

| Bax/Bcl-2 Ratio | H₂O₂ (600 µM) induced stress | + 50 µg/mL Ginsenoside Mc1 | Significant decrease vs. H₂O₂ alone |

| Apoptotic Cells (Flow Cytometry) | H₂O₂ (600 µM) induced stress | + 50 µg/mL Ginsenoside Mc1 | Significant decrease vs. H₂O₂ alone |

Table 2: In Vivo Effects of Ginsenoside Mc1 on High-Fat Diet (HFD) Fed Mice [1]

| Parameter | Model | Treatment | Result |

| p-AMPK/AMPK Ratio | HFD-induced obese mice (heart tissue) | Ginsenoside Mc1 | Significant increase vs. HFD control |

| Catalase Expression | HFD-induced obese mice (heart tissue) | Ginsenoside Mc1 | Significant increase vs. HFD control |

| SOD2 Expression | HFD-induced obese mice (heart tissue) | Ginsenoside Mc1 | Significant increase vs. HFD control |

| Bax/Bcl-xL Ratio | HFD-induced obese mice (heart tissue) | Ginsenoside Mc1 | Significant decrease vs. HFD control |

| Caspase-3 Activity | HFD-induced obese mice (heart tissue) | Ginsenoside Mc1 | Significant decrease vs. HFD control |

Table 3: In Vivo Effects of Ginsenoside Mc1 on Cerebral Ischemia/Reperfusion (I/R) in Rats [2][3][6]

| Parameter | Model | Treatment | Result |

| Infarct Volume | MCAO-induced I/R | 10 mg/kg Ginsenoside Mc1 | Significant decrease vs. I/R control |

| p-AMPK Expression | MCAO-induced I/R (brain tissue) | 10 mg/kg Ginsenoside Mc1 | Upregulated vs. I/R control |

| SIRT1 Expression | MCAO-induced I/R (brain tissue) | 10 mg/kg Ginsenoside Mc1 | Upregulated vs. I/R control |

| Mitochondrial ROS | MCAO-induced I/R (brain tissue) | 10 mg/kg Ginsenoside Mc1 | Decreased vs. I/R control |

| ATP Levels | MCAO-induced I/R (brain tissue) | 10 mg/kg Ginsenoside Mc1 | Significantly increased vs. I/R control |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Ginsenoside Mc1's anti-apoptotic effects.

-

Cell Line: H9c2 rat cardiomyoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: For apoptosis induction, H9c2 cells are pre-treated with varying concentrations of Ginsenoside Mc1 (e.g., 25 or 50 µg/mL) for 24 hours, followed by stimulation with hydrogen peroxide (H₂O₂; e.g., 600 µM) for 2 hours to induce oxidative stress and apoptosis.[4]

-

Objective: To quantify the expression and phosphorylation levels of target proteins (e.g., AMPK, p-AMPK, Catalase, SOD2, Bax, Bcl-2).

-

Protocol:

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity.[2]

-

-

Objective: To assess the cytoprotective effect of Ginsenoside Mc1 against H₂O₂-induced cell death.

-

Protocol:

-

Cell Seeding: H9c2 cells are seeded in 96-well plates.

-

Treatment: Cells are treated as described in the cell culture and treatment protocol.

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Objective: To distinguish and quantify viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

-

Cell Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within 1 hour.

-

-

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Protocol:

-

Lysate Preparation: Heart tissue or cell lysates are prepared according to the manufacturer's instructions for the caspase-3 colorimetric assay kit.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

Assay Reaction: Lysate containing 50-200 µg of protein is added to a 96-well plate with the caspase-3 substrate (DEVD-pNA).

-

Incubation: The plate is incubated at 37°C for 1-2 hours.

-

Absorbance Measurement: The absorbance is read at 405 nm. The activity is calculated based on the cleavage of the substrate to produce p-nitroaniline (pNA).[1]

-

References

- 1. Ginsenoside compound-Mc1 attenuates oxidative stress and apoptosis in cardiomyocytes through an AMP-activated protein kinase–dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. Ginsenoside-MC1 Alleviates Stroke by Modulating AMPK/SIRT1 Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Ginsenoside Mc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Mc is a minor protopanaxadiol (PPD)-type saponin found in ginseng. It is often formed through the deglycosylation of the more abundant ginsenoside Rc. As research into the pharmacological activities of individual ginsenosides intensifies, understanding the physicochemical properties of these minor ginsenosides, such as Mc, becomes crucial for the development of analytical methods, formulation strategies, and for ensuring the efficacy and safety of potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, supplemented with detailed experimental protocols and relevant biological pathways.

While extensive research is available for major ginsenosides, specific quantitative data for the solubility and stability of this compound remains limited in publicly available literature. Therefore, this guide also presents data for structurally related ginsenosides to provide a comparative context and offers detailed, adaptable protocols for researchers to determine these properties for this compound in their own laboratories.

Core Concepts: Solubility and Stability of this compound

Solubility Profile

The solubility of ginsenosides is a critical factor influencing their bioavailability and formulation development. Generally, ginsenosides exhibit a wide range of solubilities depending on the number and type of sugar moieties attached to the aglycone backbone, as well as the polarity of the solvent.

General Solubility Characteristics of Ginsenosides: